A Technical Guide to 6-Bromo-N-cyclohexylpyridin-2-amine: Properties, Synthesis, and Applications
A Technical Guide to 6-Bromo-N-cyclohexylpyridin-2-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-N-cyclohexylpyridin-2-amine is a disubstituted pyridine derivative featuring a bromine atom at the 6-position and a cyclohexylamino group at the 2-position. While specific, in-depth literature on this exact molecule is sparse, its structural motifs—the 2-aminopyridine core and the reactive C-Br bond—position it as a valuable and versatile building block in medicinal chemistry and materials science. This guide synthesizes available data, draws logical inferences from structurally analogous compounds, and provides a predictive framework for its chemical properties, reactivity, and potential applications. We present a systematic overview covering its physicochemical characteristics, proposed synthetic routes, expected spectroscopic signatures, and its potential role in the development of novel therapeutics.
Introduction and Strategic Importance
The 2-aminopyridine scaffold is a privileged structure in drug discovery, appearing in a multitude of clinically significant molecules. The presence of a bromine atom on this scaffold, as in 6-Bromo-N-cyclohexylpyridin-2-amine, offers a chemically addressable point for diversification through modern cross-coupling reactions. This strategic combination allows for the late-stage functionalization of a core structure, enabling the rapid generation of compound libraries for screening.
The N-cyclohexyl group provides a bulky, lipophilic moiety that can influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, potentially enhancing membrane permeability, modulating protein-ligand interactions, or altering metabolic stability. Therefore, 6-Bromo-N-cyclohexylpyridin-2-amine serves as an important intermediate for synthesizing novel compounds targeting a range of biological pathways, including those involved in inflammation, cancer, and infectious diseases.[1][2][3]
Physicochemical and Predicted Properties
Direct experimental data for 6-Bromo-N-cyclohexylpyridin-2-amine is limited. The following properties are a consolidation of data from chemical suppliers and predictive modeling based on its structure.
| Property | Value / Prediction | Source / Basis |
| CAS Number | 343861-12-3 | Supplier Data |
| Molecular Formula | C₁₁H₁₅BrN₂ | --- |
| Molecular Weight | 255.16 g/mol | --- |
| Appearance | Predicted to be a solid (e.g., off-white to brown powder) | Analogy to 2-amino-6-bromopyridine |
| Melting Point | Not reported; likely >90 °C | Analogy to similar structures |
| Boiling Point | Predicted >300 °C at atmospheric pressure | Computational Prediction |
| Solubility | Predicted to be soluble in organic solvents (e.g., DCM, EtOAc, MeOH) and sparingly soluble in water. | General organic compound properties |
| pKa (Predicted) | Basic pKa of the pyridine nitrogen is expected to be low due to the electron-withdrawing bromine. The exocyclic amine will be the more basic site. | Chemical Principles |
Synthesis and Methodologies
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The most direct and industrially scalable approach involves the reaction of 2,6-dibromopyridine with cyclohexylamine. The C2 position of 2,6-dibromopyridine is more activated towards nucleophilic attack than the C6 position due to the electronic influence of the ring nitrogen.[4]
Diagram: Proposed Synthesis of 6-Bromo-N-cyclohexylpyridin-2-amine
Caption: Proposed SₙAr synthesis route.
Experimental Protocol (Hypothetical):
-
To a sealed reaction vessel, add 2,6-dibromopyridine (1.0 equiv), cyclohexylamine (1.2 equiv), and a non-nucleophilic base such as potassium carbonate (2.0 equiv).
-
Add a high-boiling polar aprotic solvent, such as DMSO or NMP, to achieve a concentration of approximately 0.5 M.
-
Seal the vessel and heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired 6-Bromo-N-cyclohexylpyridin-2-amine.
Causality Behind Choices:
-
Base: A base is required to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Solvent & Heat: High temperatures are necessary to overcome the activation energy of the SₙAr reaction on the electron-deficient pyridine ring. Polar aprotic solvents stabilize the charged Meisenheimer complex intermediate.
Reactivity and Chemical Behavior
The reactivity of 6-Bromo-N-cyclohexylpyridin-2-amine is dominated by the C-Br bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination
The existing amino group can be further functionalized, or more commonly, the bromine atom can be substituted with another amine. This is particularly useful for creating unsymmetrical 2,6-diaminopyridine derivatives, which are prevalent in biologically active compounds.[5][6] The reaction involves a palladium catalyst, a suitable phosphine ligand, and a base.[7][8]
Diagram: Buchwald-Hartwig Amination Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The C-Br bond can be readily coupled with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 6-position. This reaction is highly robust and tolerant of a wide range of functional groups.[9]
Other Cross-Coupling Reactions
The molecule is also a suitable substrate for other palladium- or nickel-catalyzed reactions, such as Sonogashira (coupling with terminal alkynes)[10], Heck (coupling with alkenes), and Negishi (coupling with organozinc reagents)[11][12] couplings. The reactivity trend for halopyridines in such reactions is generally I > Br > Cl.[9]
Predicted Spectroscopic Data
For a researcher synthesizing or handling this compound, understanding its expected spectroscopic signature is critical for characterization.
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Features |
| Pyridine H (3, 5) | 6.2 - 6.5 | Doublet | Two distinct doublets in the aromatic region. |
| Pyridine H (4) | 7.1 - 7.3 | Triplet (or dd) | Downfield triplet due to coupling with H3 and H5. |
| N-H | 4.5 - 5.5 | Broad singlet | Position is variable and may exchange with D₂O. |
| Cyclohexyl CH-N | 3.5 - 3.8 | Multiplet | The methine proton adjacent to the nitrogen. |
| Cyclohexyl CH₂ | 1.0 - 2.0 | Multiplets | A complex series of signals for the 10 methylene protons.[13] |
Note: Predictions are based on typical values for aminopyridines and cyclohexylamines in CDCl₃.[14]
¹³C NMR Spectroscopy
| Carbons | Predicted Chemical Shift (δ, ppm) | Key Features |
| Pyridine C2 (C-N) | 158 - 160 | Most downfield pyridine carbon, attached to nitrogen. |
| Pyridine C6 (C-Br) | 140 - 142 | Carbon bearing the bromine atom. |
| Pyridine C4 | 137 - 139 | Unsubstituted CH carbon. |
| Pyridine C3, C5 | 106 - 110 | Shielded CH carbons adjacent to the amino group. |
| Cyclohexyl C1 (C-N) | 50 - 55 | Carbon directly attached to the exocyclic nitrogen. |
| Cyclohexyl C2, C6 | 32 - 35 | Methylene carbons adjacent to the C1 carbon. |
| Cyclohexyl C3, C5, C4 | 24 - 27 | Remaining methylene carbons. |
IR Spectroscopy
Key expected vibrational frequencies include:
-
N-H Stretch: A single, sharp band around 3350 cm⁻¹ characteristic of a secondary amine.[14]
-
C-H Stretches (Aromatic): Weak bands above 3000 cm⁻¹.
-
C-H Stretches (Aliphatic): Strong bands between 2850-2950 cm⁻¹ from the cyclohexyl group.[15]
-
C=C / C=N Stretches: Medium to strong bands in the 1580-1620 cm⁻¹ region.
-
C-N Stretch: A band in the 1250-1350 cm⁻¹ region.
Mass Spectrometry
The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2). The molecular ion peak would be expected at m/z = 254/256. A common fragmentation pathway for N-cyclohexylamines is alpha-cleavage, which could result in fragment ions corresponding to the loss of the cyclohexyl ring or parts of it.[16]
Applications in Drug Discovery and Medicinal Chemistry
The 2,6-disubstituted pyridine core is a key pharmacophore in modern drug design.[17][18][19][20] By using 6-Bromo-N-cyclohexylpyridin-2-amine as a starting material, researchers can access novel compounds with potential therapeutic applications.
-
Kinase Inhibitors: Many kinase inhibitors feature a hinge-binding 2-aminopyridine motif. The C6 position can be elaborated to interact with the solvent-exposed region of the kinase, improving potency and selectivity.
-
Antimicrobial/Antiviral Agents: The 2-aminopyridine structure is found in various antibacterial and antiviral compounds.[1][2] The lipophilic cyclohexyl group and the modifiable C6 position can be tuned to optimize activity and pharmacokinetic profiles.
-
CNS Agents: The ability to modulate lipophilicity and introduce diverse substituents makes this scaffold suitable for developing agents that can cross the blood-brain barrier for central nervous system targets.
Conclusion
While 6-Bromo-N-cyclohexylpyridin-2-amine is not extensively documented as a standalone compound, its constituent parts—a reactive bromopyridine and a pharmacologically relevant N-cyclohexylamino group—make it a highly valuable intermediate for chemical synthesis. This guide provides a foundational understanding based on established chemical principles and data from analogous structures. It outlines a logical synthetic approach, predicts the compound's key reactivity patterns and spectroscopic features, and highlights its significant potential for the development of new chemical entities in drug discovery and materials science. Researchers utilizing this building block can leverage its versatility in cross-coupling reactions to accelerate the discovery of novel molecules with tailored properties.
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